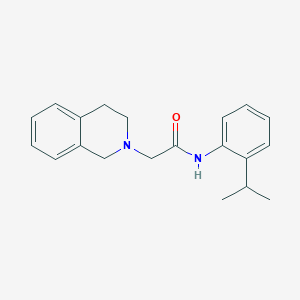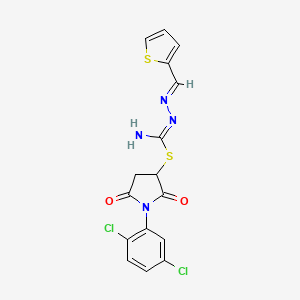![molecular formula C19H22N2O3 B5884745 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.
Mécanisme D'action
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine exerts its biological effects by binding to the sigma-1 receptor, a protein that is found in the central nervous system. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and apoptosis. This compound has been found to modulate the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that regulate mood and emotions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive effects. This compound has been found to increase the levels of serotonin and dopamine in the brain, leading to the regulation of mood and emotions. This compound has also been found to reduce the perception of pain, making it a potential candidate for the treatment of chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has several advantages as a research tool, including its high degree of purity and well-established synthesis method. This compound has also been extensively studied for its potential therapeutic applications in various medical conditions, making it a suitable candidate for further research. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety profile in humans.
Orientations Futures
There are several future directions for the research on 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, including the investigation of its potential therapeutic applications in various medical conditions. This compound has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects, making it a potential candidate for the treatment of depression, anxiety, and chronic pain conditions. Further studies are needed to determine the safety and efficacy of this compound in humans, and to develop novel therapeutic strategies based on its mechanism of action. Additionally, the development of new sigma-1 receptor ligands may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine involves the reaction of 1-(2-methoxyphenoxy)acetyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various medical conditions. The antidepressant and anxiolytic effects of this compound have been investigated in animal models of depression and anxiety. This compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-5-6-10-18(17)24-15-19(22)21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJEGSPSJYNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884666.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)


![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)


![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)